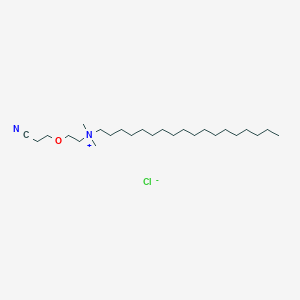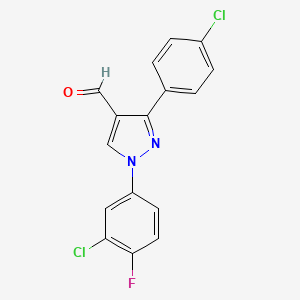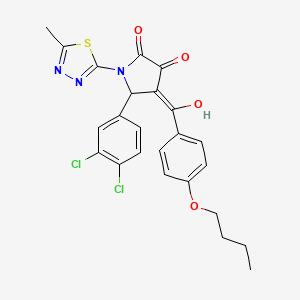
N-(2-(2-Cyanoethoxy)ethyl)-N,N-dimethyl-1-octadecanaminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-Cyanoethoxy)ethyl)-N,N-dimethyl-1-octadecanaminium chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound’s structure includes a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, making it effective in reducing surface tension and acting as an emulsifying agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Cyanoethoxy)ethyl)-N,N-dimethyl-1-octadecanaminium chloride typically involves the quaternization of N,N-dimethyl-1-octadecanamine with 2-(2-chloroethoxy)acetonitrile. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with automated control of temperature, pressure, and reactant flow rates.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2-Cyanoethoxy)ethyl)-N,N-dimethyl-1-octadecanaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to form carboxylic acids or amides.
Oxidation: The long alkyl chain can undergo oxidation reactions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products
Substitution: Products include substituted amines or nitriles.
Hydrolysis: Products include carboxylic acids or amides.
Oxidation: Products include alcohols, aldehydes, or carboxylic acids.
Applications De Recherche Scientifique
N-(2-(2-Cyanoethoxy)ethyl)-N,N-dimethyl-1-octadecanaminium chloride is used in various scientific research applications:
Chemistry: As a surfactant and emulsifying agent in the synthesis of nanoparticles and other materials.
Biology: In cell culture and molecular biology as a transfection reagent to introduce nucleic acids into cells.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and liposomes.
Industry: Used in the formulation of detergents, fabric softeners, and personal care products.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic substances, while the hydrophilic quaternary ammonium group interacts with water. This dual interaction reduces surface tension and allows for the formation of micelles, which can encapsulate hydrophobic substances. In biological systems, this property facilitates the delivery of nucleic acids or drugs into cells by forming complexes that can cross cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium Chloride (DTAC): A shorter-chain analog with similar applications in detergents and personal care products.
Benzalkonium Chloride: A quaternary ammonium compound used as a disinfectant and preservative.
Uniqueness
N-(2-(2-Cyanoethoxy)ethyl)-N,N-dimethyl-1-octadecanaminium chloride is unique due to the presence of the cyano group, which provides additional reactivity and potential for chemical modification. This makes it more versatile in certain applications compared to other quaternary ammonium compounds.
Propriétés
Numéro CAS |
144650-75-9 |
|---|---|
Formule moléculaire |
C25H51ClN2O |
Poids moléculaire |
431.1 g/mol |
Nom IUPAC |
2-(2-cyanoethoxy)ethyl-dimethyl-octadecylazanium;chloride |
InChI |
InChI=1S/C25H51N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-27(2,3)23-25-28-24-20-21-26;/h4-20,22-25H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
UOIGTQOTRKKFTR-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCOCCC#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12018835.png)

![1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018842.png)

![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12018851.png)






![4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018900.png)


